Naphthol AS-E acetate Naphthol AS-E acetate
Brand Name: Vulcanchem
CAS No.: 84100-15-2
VCID: VC3730088
InChI: InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23)
SMILES: CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C19H14ClNO3
Molecular Weight: 339.8 g/mol

Naphthol AS-E acetate

CAS No.: 84100-15-2

Cat. No.: VC3730088

Molecular Formula: C19H14ClNO3

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Naphthol AS-E acetate - 84100-15-2

Specification

CAS No. 84100-15-2
Molecular Formula C19H14ClNO3
Molecular Weight 339.8 g/mol
IUPAC Name [3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] acetate
Standard InChI InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23)
Standard InChI Key INHDDLDQONYNHO-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Properties of Naphthol AS-E Acetate

Structural Characteristics

Naphthol AS-E acetate is derived from Naphthol AS-E through acetylation of the hydroxyl group at the 3-position of the naphthalene ring. While the parent compound Naphthol AS-E has the molecular formula C₁₇H₁₂ClNO₂, the acetate derivative incorporates an additional acetyl group (C₂H₃O), resulting in a modified molecular structure.

Physicochemical Properties

The physicochemical properties of Naphthol AS-E acetate differ from those of the parent compound due to the acetylation of the hydroxyl group. Based on the properties of the parent compound, we can derive some expected characteristics of the acetate derivative:

PropertyNaphthol AS-ENaphthol AS-E Acetate (Predicted)
Molecular FormulaC₁₇H₁₂ClNO₂C₁₉H₁₄ClNO₃
Molecular Weight297.74 g/mol339.78 g/mol (approximate)
Melting Point255°CExpected to be lower than parent compound
Boiling Point416.5°C at 760 mmHgExpected to be higher
SolubilitySoluble in dimethylformamideEnhanced solubility in organic solvents
LogP2.97 at 23°C and pH 7.2Expected to be higher (more lipophilic)
Physical AppearanceWhite to light yellow solidSimilar to parent compound

The acetylation of the hydroxyl group typically increases lipophilicity, which can enhance membrane permeability in biological systems . This modification generally reduces hydrogen bonding potential, potentially altering crystal packing and resulting in different melting point characteristics compared to the parent compound.

Synthesis and Production Methods

General Synthesis Approaches

The synthesis of Naphthol AS-E acetate would typically follow from the parent compound Naphthol AS-E, which is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with 4-chloroaniline . The general approach to acetylation involves the reaction of the hydroxyl group with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base.

Synthetic Challenges

Research into the development of Naphthol AS-E derivatives has encountered various synthetic challenges. In attempts to create O-aminated derivatives as prodrugs, researchers discovered novel transformations during synthesis, including the formation of oxazoles from aryl triflates and ethyl acetohydroximate . These findings suggest that the development of Naphthol AS-E acetate might face similar synthetic considerations due to the reactive nature of the hydroxyl group.

A typical synthesis route for Naphthol AS-E involves:

  • Preparation of the sodium salt of 3-hydroxy-2-naphthoic acid

  • Condensation with p-chloroaniline in the presence of PCl₃, using chlorobenzene as solvent

  • Neutralization, distillation, filtration, and drying to obtain the finished product

The acetate derivative would require an additional step involving acetylation of the purified Naphthol AS-E.

Biological Activity and Mechanism of Action

Mechanism of Parent Compound

Naphthol AS-E functions as a potent, cell-permeable inhibitor of the interaction between the KIX domain of CBP and the KID domain of CREB. The parent compound directly binds to the KIX domain with a dissociation constant (Kd) of approximately 8.6 μM, effectively blocking the interaction between these proteins with an IC₅₀ of 2.26 μM .

CREB is a downstream transcription factor involved in multiple signaling pathways originating from receptor tyrosine kinases and G-protein coupled receptors. It becomes activated when phosphorylated at Ser133, which enables binding to CBP through the KID-KIX interaction . By disrupting this interaction, Naphthol AS-E inhibits CREB-mediated gene transcription.

Anticipated Activity of the Acetate Derivative

The acetylation of the hydroxyl group in Naphthol AS-E could significantly impact the biological activity profile of the compound. Typically, ester derivatives like acetates can function as prodrugs, requiring enzymatic hydrolysis by esterases to release the active parent compound in biological systems. This modification might:

  • Enhance cell penetration due to increased lipophilicity

  • Alter the distribution profile in biological systems

  • Provide a delayed release mechanism for the active compound

  • Potentially modify target binding interactions

The strategic acetylation may overcome some limitations of the parent compound, similar to the approach described in research on O-aminated derivatives designed to improve aqueous solubility .

Anti-Cancer Activity

The parent compound Naphthol AS-E exhibits significant anti-proliferative activity against various cancer cell lines, with GI₅₀ values of:

  • A549 lung cancer cells: 2.9 μM

  • MCF-7 breast cancer cells: 2.81 μM

  • MDA-MB-231 breast cancer cells: 2.35 μM

  • MDA-MB-468 breast cancer cells: 1.46 μM

Additionally, Naphthol AS-E treatment (2.5-10 μM for 48 hours) decreases the expression of the anti-apoptotic protein Bcl-2 and vascular endothelial growth factor (VEGF), suggesting multiple mechanisms contributing to its anti-cancer effects . The acetate derivative might exhibit modified efficacy or kinetics in these cellular systems due to the need for hydrolysis to release the active form.

Applications in Research and Industry

Research Applications

Naphthol AS-E and potentially its acetate derivative serve as valuable tools in research settings for:

  • Investigating CREB-dependent cellular processes

  • Studying transcriptional regulation mechanisms

  • Exploring protein-protein interactions involving the KIX domain

  • Developing cancer therapeutics targeting CREB-mediated pathways

  • Understanding the role of CREB in various cellular responses

Industrial Applications

The parent compound Naphthol AS-E has established applications in the textile industry:

  • Dyeing cotton, viscose fiber, and silk

  • Combination with blue base or blue salt to produce dark blue and navy blue dyes

The acetate derivative might have modified properties that could influence its performance in these industrial applications, potentially offering improved solubility in certain solvents used in textile processing.

Comparative Analysis with Other Derivatives

Prodrug Development Efforts

This finding provides important context for understanding how structural modifications, including acetylation, might impact the biological activity of Naphthol AS-E derivatives. The acetate group, unlike the bulkier tert-butylamino group, might be more readily cleaved by cellular esterases, potentially making it a more effective prodrug approach.

Structure-Activity Relationship Considerations

The development of Naphthol AS-E derivatives illuminates several structural considerations relevant to understanding the potential properties of the acetate form:

  • The hydroxyl group at the 3-position appears critical for biological activity

  • Modifications that temporarily mask this group need to be readily reversible in biological systems

  • Steric and electronic factors significantly influence the biological processing of derivatives

Current Research Trends and Future Directions

Prodrug Development Strategies

Current research trends in Naphthol AS-E derivatives focus on developing prodrug approaches to overcome limitations of the parent compound. The acetate form represents one such strategy, potentially offering:

  • Improved pharmaceutical properties (solubility, stability, bioavailability)

  • Enhanced cellular penetration capabilities

  • Modified pharmacokinetic profiles

Target-Specific Delivery Systems

Future research might explore conjugation of Naphthol AS-E acetate or other derivatives with targeting moieties to enhance delivery to specific tissues or cell types, potentially increasing therapeutic efficacy while reducing off-target effects.

Combination Therapies

The mechanism of action of Naphthol AS-E in inhibiting CREB-mediated transcription suggests potential synergistic effects when combined with other targeted therapies. Future research might investigate such combination approaches using the acetate or other derivatives to enhance anti-cancer efficacy.

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